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Compound of Interest

Compound Name: Quadrosilan

Cat. No.: B1678620 Get Quote

Disclaimer
The following information is a hypothetical example created to fulfill the user's request.

"Quadrosilan" is a fictional drug, and the clinical trial protocols, data, and experimental details

described below are not real. This content is for illustrative purposes only to demonstrate the

requested format and structure for application notes and protocols.

Application Notes and Protocols: Historical Clinical
Trial Protocols for Quadrosilan
These application notes provide a summary of the fictional historical Phase I/II clinical trial

protocols for Quadrosilan, a selective MEK1/2 inhibitor, for the treatment of BRAF V600E-

mutated metastatic melanoma.

Application Note 1: Phase I/II Dose-Escalation and
Cohort Expansion Study
Study Title: A Phase I/II, Multicenter, Open-Label Study to Evaluate the Safety, Tolerability,

Pharmacokinetics, and Preliminary Efficacy of Quadrosilan in Patients with BRAF V600E-

Mutated Metastatic Melanoma.

1.1. Study Objectives:

Primary Objectives:
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To determine the maximum tolerated dose (MTD) and recommended Phase II dose

(RP2D) of Quadrosilan.

To evaluate the safety and tolerability of Quadrosilan in the target patient population.

Secondary Objectives:

To characterize the pharmacokinetic (PK) profile of Quadrosilan.

To assess the preliminary anti-tumor activity of Quadrosilan, as measured by Overall

Response Rate (ORR) according to RECIST 1.1.

To explore the relationship between Quadrosilan exposure and pharmacodynamic (PD)

markers in tumor tissue.

1.2. Patient Population (Inclusion/Exclusion Criteria):

Key Inclusion Criteria:

Histologically confirmed unresectable or metastatic melanoma.

Documented BRAF V600E mutation in tumor tissue.

At least one measurable lesion as per RECIST 1.1.

ECOG performance status of 0 or 1.

Adequate organ function.

Key Exclusion Criteria:

Prior treatment with a MEK inhibitor.

Symptomatic brain metastases.

History of retinal vein occlusion.

Clinically significant cardiovascular disease.
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Data Presentation: Summary of Quantitative Data
Table 1: Dose-Escalation Cohorts and Dosing Regimen

Cohort
Quadrosilan Dose
(mg)

Dosing Schedule Number of Patients

1 25 Once Daily (QD) 3-6

2 50 Once Daily (QD) 3-6

3 75 Once Daily (QD) 3-6

4 100 Once Daily (QD) 3-6

Table 2: Fictional Preliminary Efficacy Results (Phase II Expansion Cohort at RP2D)

Parameter Value

Number of Patients 40

Overall Response Rate (ORR) 45%

Complete Response (CR) 5%

Partial Response (PR) 40%

Stable Disease (SD) 35%

Progressive Disease (PD) 20%

Median Duration of Response 8.2 months

Experimental Protocols
Protocol 1: Tumor Response Assessment

Baseline Assessment: Perform baseline tumor assessments using computed tomography

(CT) or magnetic resonance imaging (MRI) within 28 days prior to the first dose of

Quadrosilan.
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Follow-up Assessments: Repeat tumor assessments every 8 weeks for the first 48 weeks,

and every 12 weeks thereafter.

Measurement: Measure target lesions in at least one dimension (longest diameter).

Response Criteria (RECIST 1.1):

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Confirmation: Confirm CR and PR with a follow-up scan no less than 4 weeks after the initial

documentation of response.

Protocol 2: Pharmacokinetic (PK) Sample Collection

Sample Type: Collect whole blood samples in K2-EDTA tubes.

Collection Schedule (Cycle 1):

Day 1: Pre-dose (0 hr), and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Day 15 (Steady State): Pre-dose (0 hr), and at 0.5, 1, 2, 4, 6, and 8 hours post-dose.

Sample Processing:

Centrifuge blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of

collection.

Aliquot plasma into cryovials.
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Storage and Shipment: Store plasma samples at -80°C until shipment on dry ice to the

central bioanalytical laboratory.
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Caption: Fictional clinical trial workflow for Quadrosilan.
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Caption: MAPK signaling pathway with Quadrosilan inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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